![molecular formula C16H15N3O3S2 B2859145 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 878683-84-2](/img/structure/B2859145.png)
2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.43. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
The compound is involved in the Heteroaromatic Decarboxylative Claisen Rearrangement Reactions , where furan-2-ylmethyl derivatives undergo facile decarboxylative Claisen rearrangement to yield heteroaromatic products. This reaction is pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Craig et al., 2005).
Anticancer Activity
A study on Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives demonstrated the compound's role in producing derivatives with potent and selective cytotoxic effects against leukemia cell lines. These findings indicate its potential in developing new chemotherapeutic agents (Horishny et al., 2021).
Antimicrobial Activity
The compound is also utilized in the Synthesis of New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings , showing antimicrobial activity. This research highlights its application in creating new antimicrobial agents, which could address the growing concern over antibiotic resistance (Hossan et al., 2012).
Synthesis of Heterocyclic Compounds
Another area of application is in the Synthesis of Compounds of the Pyrimidine Series , where it contributes to developing biologically active compounds with pyrimidine and pyridazine fragments. These compounds have potential uses in pharmacology and agriculture (Aniskova et al., 2017).
Design and Synthesis for Anti-inflammatory Properties
The chemical framework of the compound is explored in the Design, Synthesis, Antinociceptive, and Anti-inflammatory Properties of Thiazolopyrimidine Derivatives , indicating its significance in the development of new anti-inflammatory and antinociceptive drugs (Selvam et al., 2012).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The presence of the thiophene nucleus in the compound suggests that it may interact with various biological targets to exert its effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-12(20)8-23-16-18-14-13(10-4-1-5-11(10)24-14)15(21)19(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOTZAIOAZYPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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